

2-Bromo-4-butanolide: A Versatile Electrophilic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-butanolide**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-butanolide, also known as α -bromo- γ -butyrolactone, is a highly valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature, possessing both a reactive lactone ring and a labile bromine atom at the α -position, renders it an excellent electrophilic building block for the construction of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **2-bromo-4-butanolide**, with a particular focus on its utility in the synthesis of pharmaceutical and agrochemical intermediates. Detailed experimental protocols for its synthesis and representative reactions are provided, along with a summary of its reactivity in tabular format. Furthermore, this guide explores the interaction of molecules derived from **2-bromo-4-butanolide** with biological targets, such as Paraoxonase 1 (PON1), illustrating its relevance in drug discovery and development.

Chemical and Physical Properties

2-Bromo-4-butanolide is a colorless to pale yellow liquid with a faint, pungent odor.^[1] It is soluble in a range of common organic solvents. Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5061-21-2	[2][3]
Molecular Formula	C ₄ H ₅ BrO ₂	[4]
Molecular Weight	164.99 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	138 °C at 6 mmHg	[5][6]
Density	1.786 g/mL at 25 °C	[5][6]
Refractive Index (n ²⁰ /D)	1.508	[5][6]

Synthesis of 2-Bromo-4-butanolide

The most common and industrially practiced method for the synthesis of **2-bromo-4-butanolide** is the direct bromination of γ -butyrolactone.[1][2] This reaction is typically catalyzed by phosphorus or sulfur.[2]

Experimental Protocol: Synthesis of 2-Bromo-4-butanolide[5]

Materials:

- γ -Butyrolactone (200 g, 2.32 mol)
- Sulfur (2.76 g, 0.086 mol)
- Bromine (431 g, 2.70 mol)

Equipment:

- 1000 mL three-necked round-bottom flask
- Stirring device
- Reflux condenser

- Thermometer
- Dropping funnel
- Nitrogen inlet tube

Procedure:

- To the 1000 mL reaction vessel, add γ -butyrolactone (200 g) and sulfur (2.76 g).
- Charge the dropping funnel with bromine (431 g).
- Begin stirring the reaction mixture under a nitrogen atmosphere.
- Slowly add the bromine dropwise from the dropping funnel, ensuring the internal temperature does not exceed 40 °C.
- After the addition is complete, raise the temperature to approximately 90 °C and maintain for 1 hour.
- Subsequently, increase the temperature to about 110 °C and continue the reaction for an additional 3 hours.
- Upon completion, the crude **2-bromo-4-butanolide** can be purified by distillation under reduced pressure.

Reactivity and Applications in Organic Synthesis

The synthetic utility of **2-bromo-4-butanolide** stems from its electrophilic nature. The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This allows for the introduction of a wide variety of functional groups at the α -position of the lactone ring.

Nucleophilic Substitution Reactions

2-Bromo-4-butanolide readily undergoes S_N2 reactions with a diverse range of nucleophiles, including amines, thiols, azides, and carbanions. These reactions provide a straightforward

route to a variety of 3-substituted-dihydrofuran-2-ones, which are common structural motifs in biologically active molecules.[7]

Diagram: General Nucleophilic Substitution

Caption: General scheme of nucleophilic substitution on **2-Bromo-4-butanolide**.

The following table summarizes representative nucleophilic substitution reactions of **2-bromo-4-butanolide**.

Nucleophile	Product	Reaction Conditions	Yield (%)	Reference(s)
Piperidine	3-Piperidin-1-yl-dihydro-furan-2-one	Toluene	48	[3]
Phenylthiolate	2-Phenylthio- γ -butyrolactone	Two-phase system ($\text{H}_2\text{O}/\text{CHCl}_3$), n- $\text{Bu}_4\text{N}^+\text{OH}^-$	72	[8]

Synthesis of Pharmaceutical Intermediates

2-Bromo-4-butanolide is a key building block in the synthesis of various pharmaceutical agents, including anticonvulsant and nervous system drugs.[9] Its ability to introduce the γ -butyrolactone scaffold, a privileged structure in medicinal chemistry, makes it a valuable starting material.

Experimental Protocol: Synthesis of 3-Piperidin-1-yl-dihydro-furan-2-one[3]

Materials:

- **2-Bromo-4-butanolide**
- Piperidine

- Toluene

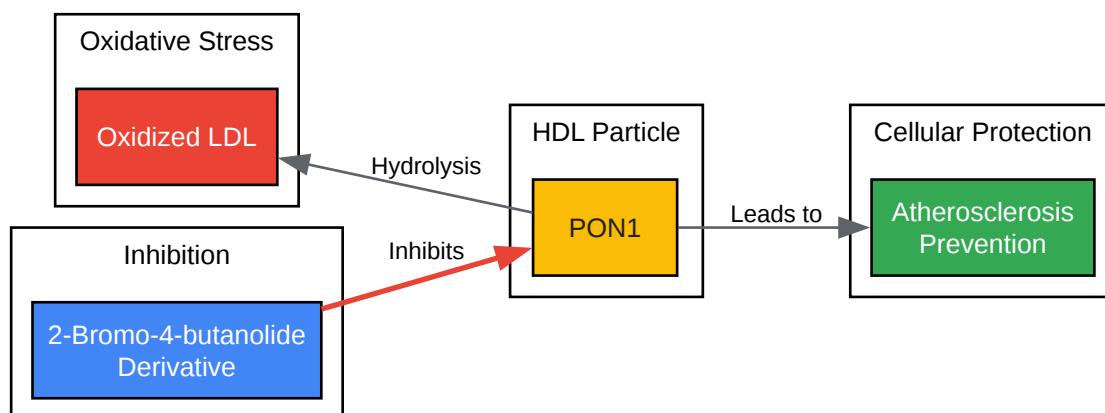
Procedure:

- Dissolve **2-bromo-4-butanolide** in toluene.
- Add piperidine to the solution.
- The reaction mixture is stirred, likely at an elevated temperature, although specific conditions are not detailed in the available literature.
- The product, 3-piperidin-1-yl-dihydro-furan-2-one, is isolated and purified, affording a yield of approximately 48%.

Biological Significance: Inhibition of Paraoxonase 1 (PON1)

Lactams and related structures derived from **2-bromo-4-butanolide** have been shown to inhibit the activity of human serum paraoxonase 1 (PON1).^{[3][5][6]} PON1 is an esterase associated with high-density lipoprotein (HDL) and plays a crucial role in protecting against atherosclerosis by hydrolyzing oxidized lipids. The inhibition of PON1 by small molecules is an area of interest for understanding its physiological role and for the development of potential therapeutic agents.

Diagram: Simplified PON1 Signaling and Inhibition Pathway



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Caption: Simplified pathway of PON1's role and its inhibition.

Conclusion

2-Bromo-4-butanolide is a cornerstone electrophilic building block in organic synthesis, offering a reliable and versatile platform for the introduction of the γ -butyrolactone moiety and subsequent functionalization. Its utility is particularly pronounced in the synthesis of pharmaceutical and agrochemical intermediates. While a broad range of nucleophilic substitution reactions are conceptually possible, a more extensive compilation of specific reaction conditions and yields from the primary literature would further enhance its application. The demonstrated interaction of its derivatives with biological targets such as PON1 underscores its continued importance in the field of drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the synthetic potential of this valuable intermediate.

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- To cite this document: BenchChem. [2-Bromo-4-butanolide: A Versatile Electrophilic Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017668#2-bromo-4-butanolide-as-a-building-block-in-organic-synthesis>]

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